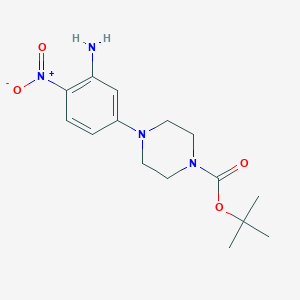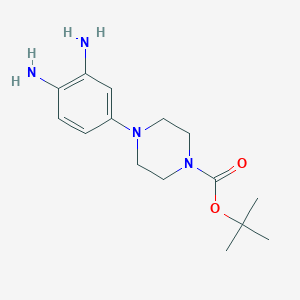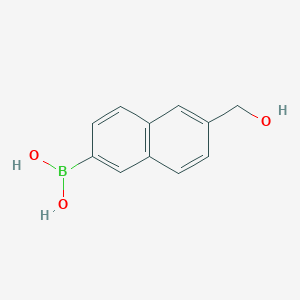
4-Iodo-3-methylpyridine
Übersicht
Beschreibung
4-Iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 4-Iodo-3-methylpyridine, they do provide insights into the properties and reactions of structurally related compounds, such as 4-methylpyridine and other iodinated pyridines .
Synthesis Analysis
The synthesis of iodinated pyridines can involve multiple steps, including halogenation reactions. For example, the synthesis of iodinated bipyridines described in one of the papers involves a Cu-catalyzed Finkelstein reaction to introduce iodine atoms onto the heteroaromatic scaffold . This suggests that similar methodologies could potentially be applied to synthesize 4-Iodo-3-methylpyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of 4-methylpyridine was solved using X-ray and neutron diffraction, providing detailed information about the arrangement of atoms in the crystal lattice . This information is crucial for understanding the molecular structure of 4-Iodo-3-methylpyridine, as the addition of an iodine atom would influence the electronic distribution and steric interactions within the molecule.
Chemical Reactions Analysis
Iodinated pyridines can participate in various chemical reactions due to the presence of the reactive iodine atom. For example, iodopyridines can react with amino groups in proteins to form heavy-atom derivatives, which are useful in X-ray crystallography . Additionally, iodine can act as a halogen-bond donor, which is important for the binding interactions of iodinated pyridines in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodinated pyridines are influenced by the presence of the iodine substituent. For example, the reaction of iodine with pyridine derivatives in a polyethylene matrix shows that iodine can form charge-transfer complexes with pyridines, which have distinct electronic and vibrational properties . The iodine atom also affects the hydrogen-bonding capabilities of the molecule, as seen in the co-crystals of bipyridine and salicylic acid .
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation Optimization
4-Iodo-3-methylpyridine, along with other methylpyridines, has been utilized in studying the relationships between pH and separation in free solution capillary electrophoresis. The separation efficiency was enhanced using a cationic surfactant, highlighting the compound's role in improving electrophoretic techniques (Wren, 1991).
Crystal Structure and Charge Density Analysis
Research on 4-methylpyridine, a structurally similar compound to 4-Iodo-3-methylpyridine, involved studying its crystal structure and charge density using x-ray and neutron diffraction. This study provides insights into the structural properties of such compounds at low temperatures (Ohms et al., 1985).
Complexation with Platinum
The compound has shown relevance in the synthesis of mononuclear trimethylplatinum(IV) complexes. These complexes, synthesized in good yield, demonstrate the potential of 4-Iodo-3-methylpyridine in forming stable and diverse metal complexes, which can have implications in various chemical applications (Ghosh, Lentz, & Schlecht, 2015).
Vibrational Spectrum Study
The vibrational spectra of methylpyridine molecules, including 4-methylpyridine, were investigated to understand their vibrational properties. This research provides a foundational understanding of the vibrational characteristics of pyridine derivatives, which is crucial in various spectroscopic applications (Tocón et al., 1998).
Catalytic Aminocarbonylation
Aminocarbonylation of iodopyridines, including 4-Iodo-3-methylpyridine, has been explored for synthesizing biologically significant compounds. This process demonstrates the compound's utility in facilitating complex chemical reactions with potential pharmaceutical applications (Takács et al., 2007).
In Chemical Vapor Deposition
The use of bis-3-methylpyridine complexes in the aerosol-assisted chemical vapor deposition of CdS films showcases the compound's applicability in materials science and thin-film fabrication (Buckingham et al., 2017).
In Drug Design and Synthesis
Studies on the iodinated 4,4'-bipyridines, which are structurally similar to 4-Iodo-3-methylpyridine, have shown potential as new inhibitors for transthyretin fibrillogenesis, indicating the compound's significance in drug discovery and design (Dessì et al., 2020).
Spectroscopic and Reactivity Analysis
Research on the vibrational spectroscopy and electronic influences of 2-Fluoro-4-iodo-5-methylpyridine, a closely related compound, provides insights into the spectroscopic behavior and reactivity of such compounds. This knowledge is vital for understanding the interactions and chemical properties of iodinated pyridines (Selvakumari et al., 2022).
Safety And Hazards
The safety data sheet for 4-Iodo-3-methylpyridine suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-iodo-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTUUHPBPDFGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607040 | |
| Record name | 4-Iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-methylpyridine | |
CAS RN |
22282-64-0 | |
| Record name | 4-Iodo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)